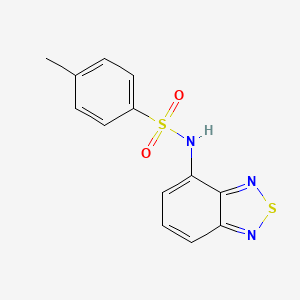

N-2,1,3-benzothiadiazol-4-yl-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-2,1,3-benzothiadiazol-4-yl-4-methylbenzenesulfonamide often involves oxidative transformations of readily available 2-aminobenzamide and 2-aminobenzenesulfonamide with benzyl alcohols or aldehydes. A method for zinc-catalyzed oxidative transformation has been developed, yielding various quinazolinones and benzothiadiazine 1,1-dioxides under catalyst-free conditions in water media, showing the versatility and efficiency of synthesis approaches for such compounds (Sharif et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates interesting features such as tautomerism. For example, the crystal structure of a similar compound, (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide, contains an imine tautomer, which can be distinguished using dispersion-corrected density functional theory calculations and solid-state NMR spectra, highlighting the complex structural dynamics of these molecules (Li et al., 2014).

Chemical Reactions and Properties

Reactions involving o-amino-N-hydroxybenzenesulfonamides with aldehydes to prepare 2-hydroxy-1,2,4-benzothiadiazine 1,1-dioxides and the subsequent fusion of additional rings showcase the reactivity and the potential for generating complex structures starting from benzothiadiazol compounds (Wei et al., 1966).

Physical Properties Analysis

The synthesis and evaluation of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides for their inhibition potential against human carbonic anhydrase isoenzymes underscore the importance of understanding the physical properties of these compounds for biological applications (Mishra et al., 2016).

Chemical Properties Analysis

The diverse chemical properties of benzothiadiazol derivatives allow for their application in various fields. For instance, the design, synthesis, and biological evaluation of related compounds as human carbonic anhydrase inhibitors highlight the chemical versatility and potential therapeutic uses of these molecules. These studies also emphasize the importance of understanding the detailed chemical properties for the development of selective inhibitors (Mishra et al., 2016).

Propiedades

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S2/c1-9-5-7-10(8-6-9)20(17,18)16-12-4-2-3-11-13(12)15-19-14-11/h2-8,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCPWYQXXLFYTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzothiadiazol-4-yl)-4-methylbenzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]azepane](/img/structure/B5656603.png)

![1-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5656606.png)

![(3,4-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5656613.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide](/img/structure/B5656619.png)

![6-ethoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5656632.png)

![1-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5656655.png)

![4-(1H-benzimidazol-2-ylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5656662.png)

![1-ethyl-4-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5656668.png)

![N~2~-(aminocarbonyl)-N~1~-[rel-(3R,4S)-1-(6-cyclopropyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]glycinamide hydrochloride](/img/structure/B5656672.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5656674.png)